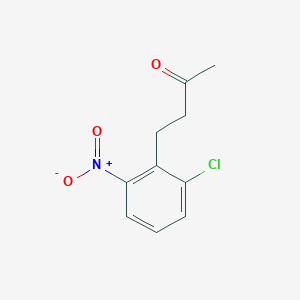

4-(2-Chloro-6-nitrophenyl)butan-2-one

Description

4-(2-Chloro-6-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a butanone chain

Properties

Molecular Formula |

C10H10ClNO3 |

|---|---|

Molecular Weight |

227.64 g/mol |

IUPAC Name |

4-(2-chloro-6-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H10ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4H,5-6H2,1H3 |

InChI Key |

DFMTUANWOIMQDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=C(C=CC=C1Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-one typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Chloro-6-nitrophenyl)butan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in 4-(2-Chloro-6-aminophenyl)butan-2-one.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-(2-Chloro-6-nitrophenyl)butanoic acid.

Reduction: 4-(2-Chloro-6-aminophenyl)butan-2-one.

Substitution: 4-(2-Hydroxy-6-nitrophenyl)butan-2-one.

Scientific Research Applications

4-(2-Chloro-6-nitrophenyl)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-(2-Chloro-6-nitrophenyl)butan-2-ol: This compound is similar but has a hydroxyl group instead of a ketone group.

4-(2-Chloro-6-aminophenyl)butan-2-one: Formed by the reduction of the nitro group to an amine group.

4-(2-Hydroxy-6-nitrophenyl)butan-2-one: Formed by the substitution of the chloro group with a hydroxyl group.

Uniqueness

4-(2-Chloro-6-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-Chloro-6-nitrophenyl)butan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2-Chloro-6-nitrophenyl)butan-2-one can be described as follows:

- Molecular Formula : C₁₁H₁₃ClN₂O₃

- Molecular Weight : 256.69 g/mol

- IUPAC Name : 4-(2-Chloro-6-nitrophenyl)butan-2-one

The compound features a butanone backbone substituted with a chloronitrophenyl group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies indicate that 4-(2-Chloro-6-nitrophenyl)butan-2-one exhibits antimicrobial properties . In vitro assays have shown that the compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could be a potential candidate for developing antimicrobial agents.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings highlight the compound's promise as an antimicrobial agent, especially against resistant strains.

The mechanism by which 4-(2-Chloro-6-nitrophenyl)butan-2-one exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Interaction studies have shown that the compound binds effectively to specific enzymes involved in these processes, leading to cell lysis and death.

Study 1: Antifungal Activity

A study evaluated the antifungal activity of various derivatives of butanone compounds, including 4-(2-Chloro-6-nitrophenyl)butan-2-one. The results indicated that this compound exhibited significant antifungal properties against Candida species, with an MIC comparable to established antifungal drugs.

Study 2: Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of 4-(2-Chloro-6-nitrophenyl)butan-2-one. In silico predictions suggest low toxicity levels in human cell lines, though further in vivo studies are warranted to confirm these findings.

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-Chloro-6-nitrophenyl)butan-2-one can be attributed to specific structural features:

- Chlorine Substitution : The presence of chlorine at the para position enhances lipophilicity, improving membrane permeability.

- Nitro Group : The nitro substituent at the ortho position contributes to electron-withdrawing effects, which may enhance binding affinity to target proteins.

- Butanone Backbone : The carbonyl group in the butanone structure plays a crucial role in interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.